![molecular formula C23H20N2O3 B302255 N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH1, is a small molecule inhibitor that has been extensively studied in recent years. It has shown great potential in the field of cancer research due to its ability to inhibit the activity of a protein called Rac1, which is known to be involved in tumor growth and metastasis. In
Wirkmechanismus
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide inhibits the activity of Rac1 by binding to its GTPase domain and preventing it from interacting with downstream effectors. This leads to a decrease in cell migration, invasion, and proliferation, which ultimately results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has also been extensively studied in the field of cancer research, which means that there is a wealth of information available on its mechanism of action and biological effects. However, there are also some limitations to using N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its efficacy may vary depending on the type of cancer cell being studied.
Zukünftige Richtungen
There are several future directions for research on N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of more potent and selective inhibitors of Rac1. Another area of interest is the study of the role of Rac1 in other diseases, such as cardiovascular disease and neurological disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, as well as its potential for use in combination with other cancer therapies.
Synthesemethoden
The synthesis of N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-isopropoxybenzaldehyde, which is then reacted with naphtho[2,1-b]furan-2-carbohydrazide to form N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The final product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Rac1, a protein that is known to be involved in tumor growth and metastasis. Rac1 is a small GTPase that plays a crucial role in regulating cell migration, invasion, and proliferation. It has been shown to be overexpressed in many types of cancer, including breast, lung, and prostate cancer.
Eigenschaften
Produktname |
N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C23H20N2O3 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O3/c1-15(2)27-18-10-7-16(8-11-18)14-24-25-23(26)22-13-20-19-6-4-3-5-17(19)9-12-21(20)28-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
InChI-Schlüssel |
HGJSTHZOHUZDNN-ZVHZXABRSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302172.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
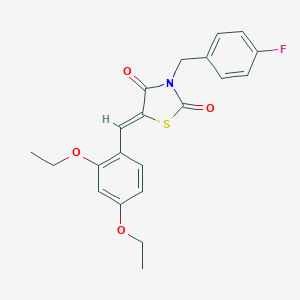
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
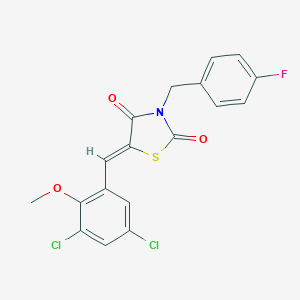
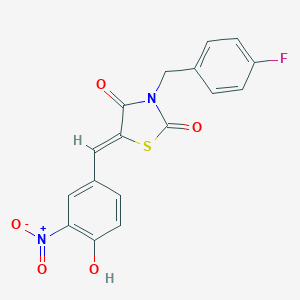
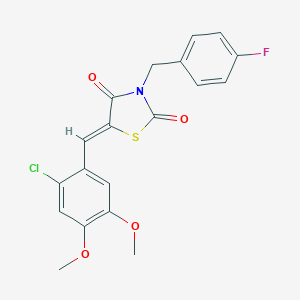
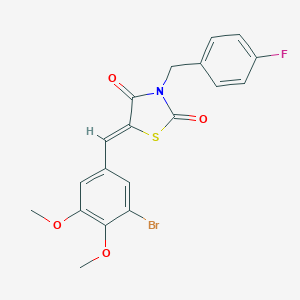
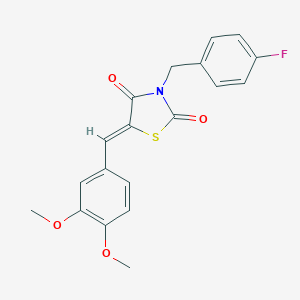
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
